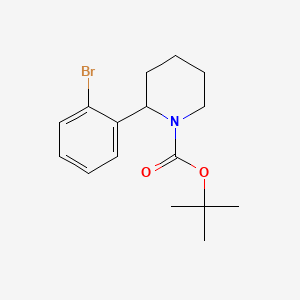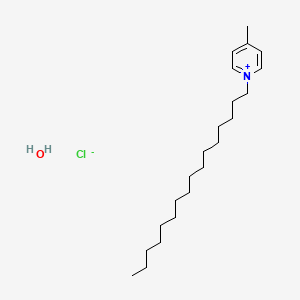![molecular formula C21H31ClN6O4S B11828801 [(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)
[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-9bMS, also known as ®-9-bromo-10-methyl-9,10-dihydro-9,10-ethanoanthracene, is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is notable for its unique structural features, which include a bromine atom and a methyl group attached to an anthracene derivative. The chirality of ®-9bMS makes it an important molecule for studying stereochemical effects in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-9bMS typically involves the bromination of 10-methyl-9,10-dihydro-9,10-ethanoanthracene. This can be achieved through the reaction of the parent compound with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-9bMS may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity ®-9bMS.
Analyse Chemischer Reaktionen
Types of Reactions
®-9bMS undergoes various types of chemical reactions, including:
Oxidation: The bromine atom in ®-9bMS can be oxidized to form corresponding bromine oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromine oxides, while reduction results in the formation of the parent hydrocarbon. Substitution reactions produce various functionalized derivatives of ®-9bMS.
Wissenschaftliche Forschungsanwendungen
®-9bMS has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: ®-9bMS derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-9bMS involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
®-9bMS can be compared with other similar compounds, such as:
(S)-9bMS: The enantiomer of ®-9bMS, which has different stereochemical properties and biological activities.
9-bromo-10-methyl-9,10-dihydroanthracene: A non-chiral analog that lacks the ethano bridge, resulting in different reactivity and applications.
10-methyl-9,10-dihydro-9,10-ethanoanthracene: The parent compound without the bromine atom, used as a precursor in the synthesis of ®-9bMS.
The uniqueness of ®-9bMS lies in its chiral nature and the presence of both the bromine atom and the ethano bridge, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H31ClN6O4S |
|---|---|
Molekulargewicht |
499.0 g/mol |
IUPAC-Name |
5-chloro-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-4-N-[[(2R)-oxolan-2-yl]methyl]pyrimidine-2,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C20H27ClN6O.CH4O3S/c1-26-8-10-27(11-9-26)16-6-4-15(5-7-16)24-20-23-14-18(21)19(25-20)22-13-17-3-2-12-28-17;1-5(2,3)4/h4-7,14,17H,2-3,8-13H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4)/t17-;/m1./s1 |
InChI-Schlüssel |
XUIDATLQOQYHBD-UNTBIKODSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC[C@H]4CCCO4)Cl.CS(=O)(=O)O |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4CCCO4)Cl.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)

![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
![tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828747.png)


![N-(b-D-Glucopyranosyl)-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B11828757.png)
![(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrate;trihydrochloride](/img/structure/B11828763.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-](/img/structure/B11828781.png)


